molecular formula C20H16N2S B12549271 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole CAS No. 870485-26-0

4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole

Cat. No.: B12549271
CAS No.: 870485-26-0
M. Wt: 316.4 g/mol
InChI Key: OQFYDGFXCOSTRX-UHFFFAOYSA-N
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Description

4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two 4-methylphenyl groups attached to the 4 and 7 positions of the benzothiadiazole core. Benzothiadiazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole typically involves the reaction of 4-methylbenzenamine with 4,7-dibromo-2,1,3-benzothiadiazole. The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as sodium tert-butoxide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole core to a dihydrobenzothiadiazole.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in applications such as organic electronics. In biological systems, the compound can interact with proteins and nucleic acids, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.

Properties

CAS No.

870485-26-0

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

4,7-bis(4-methylphenyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C20H16N2S/c1-13-3-7-15(8-4-13)17-11-12-18(20-19(17)21-23-22-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

OQFYDGFXCOSTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C

Origin of Product

United States

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